
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide, also known as DT-011, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-011 is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This makes this compound a potential treatment for a variety of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential treatment for a variety of cancers, including breast cancer and lung cancer.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, this compound is believed to have its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals, which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide is that it is a small molecule, which makes it easy to synthesize and modify. This allows researchers to create analogs of this compound that may have improved properties. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide. One area of interest is the development of analogs of this compound that have improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties in vitro, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a therapeutic agent due to its anti-inflammatory, anti-cancer, and antioxidant properties. While the mechanism of action of this compound is not fully understood, it is believed to involve the inhibition of several key signaling pathways. This compound has several advantages, including its small size, but also has limitations, such as poor solubility in water. Future research on this compound may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-mercapto-2-propanol to form the thiazolidine ring. Finally, the resulting compound is reacted with 4-aminophenol to form this compound.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)19-13-5-3-11(4-6-13)14(16)15-12-7-8-20(17,18)9-12/h3-6,10,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZAEYQNRWUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

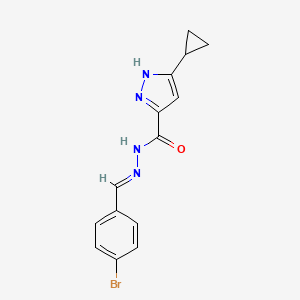
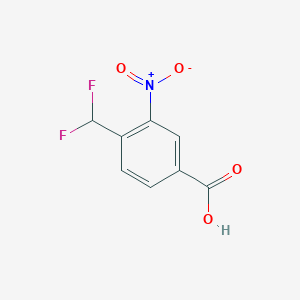
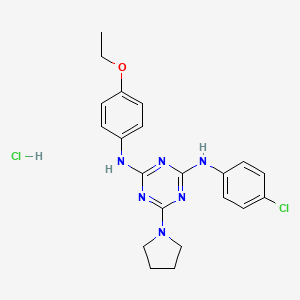
![7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476562.png)
![Ethyl 4-[(4,5-dimethyl-3-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2476563.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2476564.png)

![(5-bromopyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2476567.png)

![7-[3-O-(4-Hydroxycinnamoyl)-beta-D-glucopyranosyloxy]-4',5-dihydroxyflavanone](/img/structure/B2476569.png)
![4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline](/img/structure/B2476570.png)
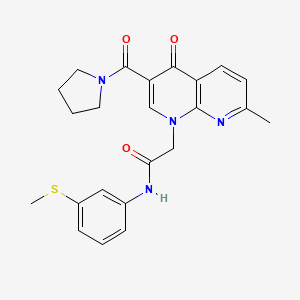
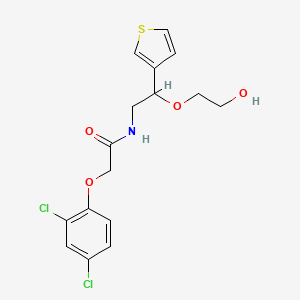
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)